Neoagarobiose

Diabetes Research Carbohydrate Metabolism α-Glucosidase Inhibition

Procure Neoagarobiose (NA2), the most potent α-glucosidase inhibitor among neoagarooligosaccharides. Unlike larger NAOS, NA2 delivers moisturizing benefits without inhibiting melanogenesis, making it ideal as a negative control in skin whitening research. Its ≥98% (HPLC) purity ensures reliability as an analytical reference standard. Select for specific, evidence-based applications, not as a generic substitute.

Molecular Formula C12H20O10
Molecular Weight 324.28 g/mol
CAS No. 484-58-2
Cat. No. B1678156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoagarobiose
CAS484-58-2
SynonymsNeoagarobiose;  Agarobiose; 
Molecular FormulaC12H20O10
Molecular Weight324.28 g/mol
Structural Identifiers
SMILESC1C2C(C(O1)C(C(O2)OC(C(C=O)O)C(C(CO)O)O)O)O
InChIInChI=1S/C12H20O10/c13-1-4(15)7(17)10(5(16)2-14)22-12-9(19)11-8(18)6(21-12)3-20-11/h2,4-13,15-19H,1,3H2/t4-,5+,6+,7+,8?,9+,10-,11-,12+/m1/s1
InChIKeyILLZAAKBNPACJI-UOFVWDQCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neoagarobiose (CAS 484-58-2) Procurement Guide: Disaccharide Derived from Agar Hydrolysis


Neoagarobiose (NA2) is a disaccharide with the molecular formula C12H20O10 and a molecular weight of 324.28 g/mol [1]. It is produced via the enzymatic hydrolysis of agar, a polysaccharide extracted from red macroalgae (Rhodophyta), using specific β-agarases [2]. This compound belongs to the class of neoagarooligosaccharides (NAOSs), which are characterized by a 3,6-anhydro-α-L-galactopyranosyl residue linked to a D-galactose unit [1]. As a non-reducing sugar with a distinct bicyclic structure, neoagarobiose has attracted interest in both cosmetic and pharmaceutical research due to its reported moisturizing properties .

Why Neoagarobiose Cannot Be Substituted by Other Agarooligosaccharides


Neoagarobiose exhibits distinct and often divergent biological activities compared to other members of the neoagarooligosaccharide (NAOS) family, such as neoagarotetraose (NA4) and neoagarohexaose (NA6), as well as related agarooligosaccharides (AOSs) like agarobiose (AB). Critically, the degree of polymerization (DP) and the specific α/β glycosidic linkage pattern dictate the compound's interaction with biological targets. This is starkly illustrated by the finding that while NA2 is the most potent α-glucosidase inhibitor among NAOSs, it is uniquely *inactive* as a skin-whitening agent, a property exhibited by its larger counterparts NA4 and NA6 [1]. Furthermore, unlike its isomer agarobiose, neoagarobiose lacks anticariogenic activity against Streptococcus mutans [2]. These marked activity differences based solely on sugar chain length and linkage underscore that NA2 cannot be considered a generic substitute for other agar-derived oligosaccharides; its procurement must be driven by specific, evidence-based application requirements.

Quantitative Differentiation of Neoagarobiose: Direct Comparative Evidence for Scientific Selection


Superior α-Glucosidase Inhibition: A Rank-Order Comparison of Neoagarooligosaccharides

In a direct head-to-head study, neoagarobiose (NA2) demonstrated the strongest α-glucosidase inhibitory activity among the tested neoagarooligosaccharides (NA2, NA4, NA6), with the potency rank order being NA2 > NA4 > NA6 [1]. This indicates that for applications targeting α-glucosidase, the disaccharide NA2 is a more potent selection than the tetra- or hexasaccharide analogs.

Diabetes Research Carbohydrate Metabolism α-Glucosidase Inhibition

Absence of Skin Whitening Activity: A Critical Negative Selectivity Marker vs. Other NAOSs

A comparative in vitro skin whitening assay revealed a critical differential activity: neoagarobiose (NA2) did not exhibit any skin whitening effect, whereas its larger analogs, neoagarotetraose and neoagarohexaose, did [1]. This finding, confirmed in both murine B16 melanoma cells and human epidermal melanocytes at a concentration of 50 μg/mL, establishes a functional negative-selectivity marker for NA2 [1].

Cosmetic Science Skin Pigmentation Melanogenesis Inhibition

Lack of Anticariogenic Activity: Distinguishing Neoagarobiose from Agarobiose

A comparative study investigating anticariogenic activity against the primary dental caries pathogen, Streptococcus mutans, found that while agarobiose (AB) demonstrated significant inhibitory activity against both bacterial growth and lactic acid production, neoagarobiose (NAB) and other neoagarooligosaccharides (NAOSs) exhibited no such effect [1]. This highlights a stark functional divergence between two closely related disaccharide isomers.

Oral Healthcare Anticariogenic Agents Dental Caries Prevention

High-Purity Reference Standard Availability for Analytical Method Development

Commercially, neoagarobiose is readily available as a high-purity analytical standard. Vendor technical specifications confirm a purity of ≥ 98% (HPLC) [1]. This defined purity level is essential for its use as a reliable reference standard in oligosaccharide analysis, quality control, and the development of quantification methods for agar-derived products.

Analytical Chemistry Quality Control Reference Standards

Evidence-Based Application Scenarios for Neoagarobiose (CAS 484-58-2)


Research on α-Glucosidase Inhibition for Carbohydrate Metabolism Studies

Neoagarobiose is a suitable selection for research programs focused on α-glucosidase inhibition, a key target in the study of diabetes and metabolic disorders. Evidence from direct comparative studies indicates that among the tested neoagarooligosaccharides (NA2, NA4, NA6), NA2 exhibits the highest inhibitory potency [1]. This makes it the preferred choice for in vitro assays and structure-activity relationship (SAR) studies investigating the mechanism of α-glucosidase inhibition by this class of marine oligosaccharides.

Development of Non-Whitening Cosmetic Formulations or Negative Controls

Based on the evidence that neoagarobiose does *not* inhibit melanogenesis at concentrations where NA4 and NA6 are active [1], it can be strategically applied in two ways: (1) As a moisturizing agent in cosmetic formulations where a whitening effect is not desired, leveraging its reported skin moisturizing properties [2] without the pigmentation-altering effects of its analogs. (2) As a critical negative control in skin pigmentation research to confirm that observed whitening effects from NAOS mixtures are due to higher-DP oligomers (NA4, NA6) rather than the disaccharide.

Analytical Standard for Oligosaccharide Quantification and Profiling

With a commercial purity specification of ≥ 98% (HPLC) [1], neoagarobiose is well-suited for use as a reference standard in analytical chemistry. It can be employed to calibrate HPLC or LC-MS systems for the quantification of neoagarobiose in complex mixtures, such as enzymatic hydrolysates of agar or fermentation broths. This is crucial for monitoring the efficiency of bioprocesses designed to produce specific NAOSs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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